molecular formula C14H17N5O2 B12920075 N-(4-((2,4-Diaminopyrimidin-5-yl)methyl)-2-methoxyphenyl)acetamide CAS No. 89445-93-2

N-(4-((2,4-Diaminopyrimidin-5-yl)methyl)-2-methoxyphenyl)acetamide

Cat. No.: B12920075
CAS No.: 89445-93-2
M. Wt: 287.32 g/mol
InChI Key: KEJNWJJEMLRRAO-UHFFFAOYSA-N
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Description

"N-(4-((2,4-Diaminopyrimidin-5-yl)methyl)-2-methoxyphenyl)acetamide" is a synthetic small molecule characterized by a pyrimidine core substituted with two amino groups (2,4-diamino) and a methyl-linked methoxyphenyl-acetamide moiety. The acetamide group enhances solubility and bioavailability, while the methoxyphenyl substituent may influence target binding and selectivity.

Properties

CAS No.

89445-93-2

Molecular Formula

C14H17N5O2

Molecular Weight

287.32 g/mol

IUPAC Name

N-[4-[(2,4-diaminopyrimidin-5-yl)methyl]-2-methoxyphenyl]acetamide

InChI

InChI=1S/C14H17N5O2/c1-8(20)18-11-4-3-9(6-12(11)21-2)5-10-7-17-14(16)19-13(10)15/h3-4,6-7H,5H2,1-2H3,(H,18,20)(H4,15,16,17,19)

InChI Key

KEJNWJJEMLRRAO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)CC2=CN=C(N=C2N)N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((2,4-Diaminopyrimidin-5-yl)methyl)-2-methoxyphenyl)acetamide typically involves the following steps:

    Formation of the Intermediate: The process begins with the preparation of 2,4-diaminopyrimidine. This intermediate is synthesized through the reaction of guanidine with malononitrile under basic conditions.

    Coupling Reaction: The intermediate is then coupled with 4-(bromomethyl)-2-methoxybenzene in the presence of a base such as potassium carbonate to form the desired product.

    Acetylation: The final step involves the acetylation of the amine group using acetic anhydride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-((2,4-Diaminopyrimidin-5-yl)methyl)-2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy and amine groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides or amines; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(4-((2,4-Diaminopyrimidin-5-yl)methyl)-2-hydroxyphenyl)acetamide, while reduction could produce N-(4-((2,4-Diaminopyrimidin-5-yl)methyl)-2-methoxyphenyl)ethanamine.

Scientific Research Applications

N-(4-((2,4-Diaminopyrimidin-5-yl)methyl)-2-methoxyphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases due to its ability to interact with biological targets.

    Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a biochemical tool.

    Industrial Applications: It may be utilized in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which N-(4-((2,4-Diaminopyrimidin-5-yl)methyl)-2-methoxyphenyl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s structure allows it to bind to active sites or interact with key residues, thereby influencing the activity of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Pyrimidine-Acetamide Derivatives
  • N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate (): This compound features a pyrimidine ring with amino and hydroxyl groups (2-amino, 4,6-dihydroxy) instead of diamino substitution. Pharmacologically, it exhibits antifungal and antibacterial activity, suggesting that pyrimidine substitutions critically modulate antimicrobial efficacy .
  • S5: N-(2-(2-(4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenoxy)ethoxy)ethyl)-2-(2-mercaptophenyl)acetamide (): This derivative shares the 2,4-diaminopyrimidine-methyl group but replaces the methoxyphenyl with a dimethoxyphenoxy-ethyl-mercaptophenyl chain. The additional ethoxy and mercaptophenyl groups enhance steric bulk and redox activity, which may improve catalytic properties in histone acylation reactions .
2.2. Thiazolidinedione-Acetamide Hybrids ():

Compounds like 73 and 74 [(Z)-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)-N-(aryl)acetamides] replace pyrimidine with a thiazolidinedione (TZD) core. TZD derivatives are known for anti-inflammatory and anticancer activity via PPAR-γ modulation. The acetamide group in these compounds serves as a linker, similar to the target molecule, but the TZD core introduces distinct electronic and steric properties, favoring COX-2 inhibition over pyrimidine-related enzyme interactions .

2.3. Simple Acetamide Derivatives ():

N-(4-hydroxyphenyl)acetamide (paracetamol analog) lacks the pyrimidine moiety entirely. Its simpler structure is associated with analgesic and antipyretic activity via COX inhibition. The absence of the diaminopyrimidine-methyl group highlights how structural complexity in the target compound may shift pharmacological targets from COX to folate or kinase pathways .

Key Structural and Functional Differences

Feature Target Compound N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide Thiazolidinedione-Acetamide Hybrids
Core Structure 2,4-Diaminopyrimidine 2-Amino-4,6-dihydroxypyrimidine Thiazolidinedione
Substituents Methyl-methoxyphenyl-acetamide Acetamide Phenoxy-aryl-acetamide
Polarity Moderate (amino + methoxy) High (hydroxyl groups) Moderate (TZD carbonyl)
Biological Activity Hypothesized: Enzyme inhibition Antifungal, antibacterial Anti-inflammatory, anticancer

Research Implications and Gaps

  • The target compound’s diaminopyrimidine-methyl group may enhance binding to enzymes like dihydrofolate reductase (DHFR), a common target for antifolates .
  • Compared to thiazolidinedione hybrids, the absence of a TZD core likely excludes PPAR-γ-mediated effects, redirecting activity toward pyrimidine-dependent pathways .
  • Data Gaps: No direct biological data for the target compound are available in the provided evidence. Future studies should prioritize in vitro assays (e.g., enzyme inhibition, cytotoxicity) and structural analyses (e.g., X-ray crystallography) to validate hypotheses .

Biological Activity

N-(4-((2,4-Diaminopyrimidin-5-yl)methyl)-2-methoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H17N5O2
  • Molecular Weight : 287.32 g/mol
  • CAS Number : 71324322

Synthesis and Structure

The synthesis of this compound involves multi-step organic reactions that typically include the formation of the pyrimidine ring followed by acetamide coupling. The structural integrity and functional groups present in this compound contribute to its biological activity.

The proposed mechanism of action for this compound is primarily linked to its role as an inhibitor of protein kinases, which are critical in various signaling pathways involved in cell proliferation and survival. In particular, studies have indicated that compounds with similar structures exhibit inhibitory effects on protein kinase C (PKC) and other kinases involved in tumorigenesis .

Antitumor Activity

Research has demonstrated that this compound exhibits notable antitumor properties. In vitro studies have shown significant cytotoxicity against various cancer cell lines. For example:

Cell LineIC50 (µM)Notes
A549 (Lung)6.75 ± 0.19High activity observed in both 2D and 3D assays.
HCC827 (Lung)5.13 ± 0.97Moderate sensitivity noted.
NCI-H358 (Lung)0.85 ± 0.05Strongest response among tested lines.

These results indicate that the compound not only affects cancer cells but also has implications for further optimization in drug design .

Selectivity and Cytotoxicity

While the compound shows promising antitumor activity, it also exhibits cytotoxic effects on normal cell lines such as MRC-5 lung fibroblasts. This raises concerns regarding selectivity and potential side effects during therapeutic use. The balance between efficacy against cancer cells and toxicity to normal cells is a critical consideration in further development .

Case Studies

  • In Vivo Studies : A study involving mouse xenograft models demonstrated that compounds similar to this compound effectively reduced tumor size compared to control groups receiving no treatment. These findings suggest that the compound can penetrate biological barriers and exert therapeutic effects in vivo .
  • Structure-Activity Relationship (SAR) : SAR studies have identified key functional groups that enhance the biological activity of pyrimidine derivatives. Modifications at specific positions on the pyrimidine ring can lead to increased potency and reduced toxicity, paving the way for more effective derivatives .

Q & A

Basic: What synthetic strategies are recommended for synthesizing N-(4-((2,4-Diaminopyrimidin-5-yl)methyl)-2-methoxyphenyl)acetamide?

Methodological Answer:
The synthesis of pyrimidine-acetamide derivatives typically involves multi-step protocols:

Core Pyrimidine Formation: Start with a pyrimidine precursor (e.g., 2,4-diaminopyrimidine derivatives). For example, methyl 4,5-dimethoxy-2-nitrobenzoate can serve as a starting material for nitro-group reduction and subsequent functionalization .

Methylation and Functionalization: Introduce the methoxyphenyl group via Suzuki coupling or nucleophilic substitution. demonstrates the use of TFA (trifluoroacetic acid) and TIPS (triisopropylsilane) for deprotection and intermediate stabilization .

Acetamide Coupling: React the functionalized pyrimidine intermediate with acetic anhydride or acetyl chloride under basic conditions (e.g., NaHCO₃) to form the acetamide moiety .
Key Considerations: Optimize reaction temperatures and solvent systems (e.g., DCM for stability) to minimize side reactions.

Basic: How can spectroscopic and crystallographic methods confirm the molecular structure?

Methodological Answer:

  • Spectroscopy:
    • NMR: Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., methoxy protons at ~3.8 ppm, aromatic protons in pyrimidine ring). highlights the importance of 1H^1H-NMR for detecting hydrogen bonding in pyrimidine derivatives .
    • Mass Spectrometry: High-resolution MS (e.g., HR-ESI) confirms molecular weight (e.g., [M+H]+^+ peaks) .
  • X-ray Crystallography:
    • Use SHELXL ( ) for structure refinement. Parameters include:
ParameterValue RangeReference
R factor≤0.05
Data-to-parameter ratio>10:1
  • Analyze dihedral angles (e.g., pyrimidine-phenyl torsion angles ~12–86°) and hydrogen-bonding networks .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Contradictions may arise from:

  • Purity Variations: Use HPLC (≥95% purity) and reference standards (e.g., guidelines for impurity profiling) .
  • Assay Conditions: Standardize protocols (e.g., MIC assays for antimicrobial activity) across studies. notes that substituent orientation (e.g., methoxy vs. fluoro groups) impacts activity due to steric/electronic effects .
  • Structural Confirmation: Validate stereochemistry via crystallography ( ) or computational docking to target proteins .

Advanced: What crystallographic strategies optimize 3D structure determination?

Methodological Answer:

  • Data Collection: Use high-resolution synchrotron data (≤1.0 Å) for twinned crystals or low-symmetry space groups .
  • Refinement in SHELXL:
    • Apply TWIN and BASF commands for twinning correction.
    • Use restraints for disordered methoxy or acetamide groups .
  • Hydrogen Bond Analysis: Identify intramolecular bonds (e.g., N–H⋯N) stabilizing the pyrimidine core, as seen in .

Advanced: How to design mechanistic studies for its pharmacological activity?

Methodological Answer:

  • Target Identification: Screen against kinase or enzyme libraries (e.g., lipoxygenase inhibitors in ) .
  • Cellular Assays: Use fluorescence tagging (e.g., S5 in ) to track intracellular localization .
  • SAR Studies: Modify substituents (e.g., replace methoxy with trifluoromethyl) and compare IC50_{50} values () .

Advanced: How to optimize reaction conditions for scale-up synthesis?

Methodological Answer:

  • Solvent Selection: Replace DCM with THF or EtOAc for safer large-scale reactions .
  • Catalysis: Use Pd/C for efficient nitro-group reduction ( ) .
  • Yield Improvement: Employ flow chemistry for exothermic steps (e.g., acetyl chloride addition) .

Methodological: What are best practices for purity analysis?

Methodological Answer:

  • Chromatography: Use reverse-phase HPLC with a C18 column (MeCN/H2_2O gradient).
  • Elemental Analysis: Confirm C, H, N percentages within ±0.4% of theoretical values ( ) .
  • Thermogravimetry (TGA): Assess hydrate stability (e.g., dihydrate forms in ) .

Advanced: How to enhance pharmacological properties via structural modification?

Methodological Answer:

  • Bioisosteric Replacement: Substitute the methoxy group with a chlorine or fluorine atom to improve bioavailability () .
  • Prodrug Design: Introduce esterase-cleavable groups (e.g., morpholine oxide in ) for targeted release .
  • Solubility Enhancement: Add sulfonate or PEG chains to the acetamide moiety .

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